Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate
Description
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is a branched-chain ester featuring a cyclopropylmethyl-substituted amino group at the β-position of the propanoate backbone. This structural motif confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 3-(cyclopropylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQBFFRNDOOTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopropylmethyl Amine Intermediate
A key precursor in the synthesis is cyclopropylmethyl amine, which can be prepared through the following process:
Step 1: Formation of 1-bromo-3-chloropropane
- React an allylic chloride with hydrogen bromide in the presence of a free radical catalyst such as benzoyl peroxide.
- This reaction proceeds via anti-Markownikoff addition to yield 1-bromo-3-chloropropane.
- Conditions: Temperature range from -80°C to +200°C (preferably 0 to +70°C), pressure from 1 to 100 atmospheres (preferably 1 to 10 atm).
- Catalysts can include benzoyl peroxide, ultraviolet light, tertiary butyl peroxide, and others.
Step 2: Conversion to γ-chloronitrile
- React 1-bromo-3-chloropropane with a metal cyanide (potassium or sodium cyanide) in an alcohol-water mixture (methanol, ethanol, or propanol).
- The reaction is conducted at 25°C to 150°C (preferably 40°C to 100°C) under atmospheric pressure.
- The mole ratio of 1-bromo-3-chloropropane to metal cyanide is critical, ideally 1.25:1, to maximize yield and minimize byproducts.
- Reflux for approximately 3 hours.
Step 3: Formation of Cyclopropyl Cyanide
- Treat the γ-chloronitrile with alkali metal hydroxide (e.g., NaOH) to yield cyclopropyl cyanide.
Step 4: Hydrogenation to Cyclopropylmethyl Amine
- Hydrogenate cyclopropyl cyanide in the presence of an alkyl amine and hydrogen gas.
- This step converts the nitrile to the corresponding amine, cyclopropylmethyl amine.
This method is described in detail in the patent literature and provides a robust route to cyclopropylmethyl amines, which are essential building blocks for further synthesis.
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Allylic chloride + HBr + free radical catalyst | 1-bromo-3-chloropropane | Temp: -80 to +200°C; catalyst: benzoyl peroxide preferred |
| 2 | 1-bromo-3-chloropropane + KCN/NaCN in alcohol-water | γ-chloronitrile | Temp: 25-150°C, reflux 3h; mole ratio critical |
| 3 | γ-chloronitrile + alkali hydroxide | Cyclopropyl cyanide | Hydrolysis step |
| 4 | Cyclopropyl cyanide + alkyl amine + H2 (hydrogenation) | Cyclopropylmethyl amine | Catalytic hydrogenation |
Coupling Cyclopropylmethyl Amine to 2,2-Dimethylpropanoate
The next stage involves attaching the cyclopropylmethyl amine to the 2,2-dimethylpropanoate moiety, typically as the methyl ester.
-
- The methyl 2,2-dimethylpropanoate (or its aldehyde/ketone precursor) can be reacted with cyclopropylmethyl amine in the presence of a reducing agent.
- This process forms the desired amine-substituted ester via reductive amination.
- Common reducing agents include sodium cyanoborohydride or sodium borohydride under controlled pH.
Direct Amide or Ester Formation
- Alternatively, the amino group of cyclopropylmethyl amine can be condensed with the carboxylic acid derivative (or activated ester) of 2,2-dimethylpropanoate.
- Activation methods include carbodiimide coupling agents or acid chlorides to form amides or esters.
Protection/Deprotection Strategies
- Protection of amine groups (e.g., Boc or Troc protection) may be employed during multi-step syntheses to prevent side reactions.
- Deprotection is typically done under acidic or reductive conditions after the coupling step.
Research literature on related cyclopropylamine derivatives demonstrates the use of such protection/deprotection and reductive amination techniques to achieve high purity and yield of final products.
Representative Research Findings and Synthetic Schemes
- A study on cyclopropylamine derivatives involved protection of aniline with Troc groups, reductive amination with cyclopropane aldehyde, and subsequent deprotection steps to yield cyclopropylmethyl amine derivatives.
- Optical resolution and purification via HPLC were used to obtain optically pure intermediates when chiral centers were involved.
- The coupling of cyclopropylmethyl amine to 2,2-dimethylpropanoate derivatives was achieved through condensation reactions followed by acid deprotection and reductive amination.
Summary Table of Key Preparation Steps
| Preparation Stage | Reaction Type | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| Allylic chloride to 1-bromo-3-chloropropane | Radical addition | Allylic chloride + HBr + benzoyl peroxide, 0-70°C | 1-bromo-3-chloropropane |
| 1-bromo-3-chloropropane to γ-chloronitrile | Nucleophilic substitution | KCN/NaCN in alcohol-water, reflux 3h, 40-100°C | γ-chloronitrile |
| γ-chloronitrile to cyclopropyl cyanide | Hydrolysis | Alkali hydroxide (NaOH), mild heating | Cyclopropyl cyanide |
| Cyclopropyl cyanide to cyclopropylmethyl amine | Catalytic hydrogenation | H2 gas, alkyl amine, metal catalyst (e.g., Pd/C) | Cyclopropylmethyl amine |
| Coupling to 2,2-dimethylpropanoate | Reductive amination or condensation | Methyl 2,2-dimethylpropanoate or derivative + reducing agent | Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate |
Analytical and Yield Considerations
- The mole ratios and reaction conditions are critical for maximizing yield and minimizing side products, especially during cyanide substitution and hydrogenation steps.
- Protection/deprotection steps add complexity but improve selectivity and purity.
- Purification typically involves chromatographic techniques and may include optical resolution for chiral compounds.
- Yields reported in related syntheses range from moderate to high (60-90%) depending on step optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Methyl 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoate (CAS 16948-10-0)
- Structural Differences: The tert-butoxycarbonyl (Boc) group replaces the cyclopropylmethyl amino group.
- Synthetic Utility : The Boc group acts as a protective moiety for amines, requiring acidic deprotection (e.g., trifluoroacetic acid) . In contrast, the cyclopropylmethyl group in the target compound is stable under such conditions, enabling direct use in further reactions.
- Physicochemical Properties: Polarity: The Boc group increases steric bulk but reduces hydrogen-bonding capacity compared to the free amino group. Stability: Boc derivatives resist nucleophilic attack, whereas the cyclopropylmethyl amino group may participate in cyclopropane ring-opening reactions under harsh conditions.
Methyl 3-(2-Bromo-6-isopropoxyphenyl)-2,2-dimethylpropanoate ()
- Structural Differences: An aryl bromo-isopropoxy substituent replaces the amino group.
- Reactivity: The electron-withdrawing bromo group activates the ester toward nucleophilic substitution, unlike the electron-donating amino group in the target compound.
- Spectroscopic Data: HRMS: [M+Na]+ at 323.0257 (calculated for C13H17BrNaO3) . IR: Peaks at 2974 cm⁻¹ (C-H stretch) and 1728 cm⁻¹ (ester C=O) . These align with typical ester profiles but differ from amino-substituted esters, which may show N-H stretches (~3300 cm⁻¹).
Methyl 3-Acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate ()
- Structural Differences : A diester (acetoxy and methyl ester) with a 4-chlorophenyl group.
- Hydrolysis Sensitivity: The acetoxy group is more prone to hydrolysis than the stable cyclopropylmethyl amino group.
- Synthesis : Prepared via acetylation of a hydroxy precursor using acetic anhydride , contrasting with the likely alkylation or reductive amination steps for the target compound.
Methyl 2,2-Dimethylpropanoate (Methyl Pivalate; CAS 598-98-1)
- Structural Simplicity : Lacks substituents at the β-position.
- Physical Properties: Boiling Point: Lower than amino-substituted analogs due to reduced polarity. LogP: Higher lipophilicity (logP ~1.5–2.0) compared to the target compound, which may exhibit lower logP due to the polar amino group .
Ethyl 3-(4-Fluorophenyl)-2,2-dimethylpropanoate (CAS 676621-95-7)
- Structural Differences : Ethyl ester with a 4-fluorophenyl substituent.
- Biological Relevance: The fluorine atom enhances metabolic stability and membrane permeability.
Biological Activity
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate, also known by its CAS number 1537663-33-4, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.26 g/mol. The compound features a cyclopropyl group, an amino group, and a dimethylpropanoate moiety, contributing to its biological activity and interaction with various biomolecules .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins or nucleic acids, while the cyclopropyl group enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to various physiological effects .
Biological Activity Overview
1. Enzyme Interaction:
- The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are critical in cell signaling and regulation.
2. Antimicrobial Activity:
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity .
3. Antitumor Properties:
- Research has indicated that this compound may have antitumor effects by inducing apoptosis in cancer cells. The exact pathways remain under investigation but may involve the modulation of apoptotic signaling pathways .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study on enzyme inhibition | Demonstrated significant inhibition of protease activity in vitro | |
| Antimicrobial efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) reported | |
| Antitumor activity | Induced apoptosis in cultured cancer cell lines; further studies needed for in vivo validation |
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds to evaluate differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3-amino-2,2-dimethylpropanoate | Lacks cyclopropyl group | Lower enzyme inhibition potential |
| Ethyl 3-amino-2,2-dimethylpropanoate | Ethyl instead of methyl ester | Different solubility and reactivity profiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
